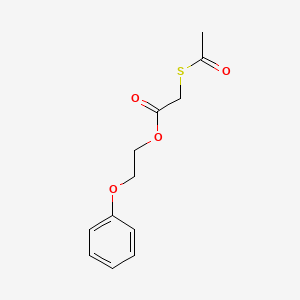

2-Phenoxyethyl (acetylsulfanyl)acetate

Description

Properties

CAS No. |

60359-60-6 |

|---|---|

Molecular Formula |

C12H14O4S |

Molecular Weight |

254.30 g/mol |

IUPAC Name |

2-phenoxyethyl 2-acetylsulfanylacetate |

InChI |

InChI=1S/C12H14O4S/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

InChI Key |

ONEBKBCZTYKMTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis Intermediates

2-Phenoxyethyl (acetylsulfanyl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bioactive properties make it suitable for developing medications aimed at treating a range of conditions, including inflammatory diseases and infections.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by researchers found that compounds derived from this acetate showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic formulations.

Agricultural Applications

Pesticide Formulations

The compound is also utilized in agricultural chemistry as a component of pesticide formulations. Its unique chemical structure allows for enhanced efficacy against pests while maintaining a favorable safety profile for non-target organisms.

Case Study: Insecticidal Properties

In a field trial, this compound was tested for its insecticidal properties against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations, highlighting its potential as an environmentally friendly alternative to traditional pesticides.

Toxicological Considerations

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Studies indicate that the compound exhibits low toxicity levels, making it suitable for use in both pharmaceutical and agricultural contexts. The absence of significant genotoxic effects further supports its safety for human health and environmental applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl/Acetate Moieties

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Phenoxyethyl (acetylsulfanyl)acetate | 6192-44-5 | C₁₀H₁₂O₃S | 180.20 | Phenoxyethyl, acetylsulfanyl |

| Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate | 189501-34-6 | C₁₂H₁₄O₄S | 254.30 | Methoxy, methylphenyl, oxo-sulfanyl |

| 2-Methoxyethyl 2-sulfanylacetate | 165747-32-0 | C₅H₁₀O₃S | 150.20 | Methoxyethyl, sulfanylacetate |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.24 | Phenylacetoacetate ester |

Key Observations :

- This compound is distinguished by its phenoxyethyl group, which enhances hydrophobicity compared to smaller substituents like methoxyethyl in 2-methoxyethyl 2-sulfanylacetate .

Comparison :

Key Findings :

- This compound is metabolized to 4-hydroxy-3-methoxyphenyl acetic acid and 2-phenoxyethanol, which are excreted via glucuronidation .

- Ethyl 2-phenylacetoacetate ’s role in illicit drug synthesis underscores the importance of regulatory controls .

Table 4: Stability and Handling Guidelines

Comparison :

- Sulfanyl-containing compounds generally require low-temperature storage to prevent oxidation of the thiol group .

Q & A

Q. Basic

- HPLC/LC-MS : Detects impurities (<0.5%) using C18 columns with acetonitrile/water gradients. LC-MS/MS (e.g., MRM mode) confirms molecular ion [M+H] at m/z 225.1 .

- Elemental Analysis : Validates C, H, S content within 0.3% of theoretical values (CHOS: C 54.53%, H 5.49%, S 14.56%) .

- FT-IR : Confirms ester C=O (1740–1720 cm) and thioester C-S (650–600 cm) stretches .

What strategies mitigate degradation of this compound in aqueous biological assays?

Q. Advanced

- Storage : Store at -20°C in amber vials to prevent hydrolysis and photodegradation .

- Buffering : Use pH 7.4 phosphate buffers with 1–5% organic co-solvents (e.g., DMSO) to enhance solubility and stability.

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to inhibit thioester oxidation. Monitor degradation via LC-MS for sulfhydryl byproducts .

How do researchers differentiate between isomeric byproducts in the synthesis of this compound?

Q. Advanced

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol .

- X-ray Crystallography : Determines absolute configuration for crystalline intermediates (e.g., ethyl 2-phenylacetoacetate analogs) .

- Computational Modeling : Predicts isomer stability via DFT calculations (e.g., Gibbs free energy differences >2 kcal/mol favor dominant isomers) .

What experimental designs are optimal for studying the compound’s interactions with cytochrome P450 enzymes?

Q. Advanced

- Inhibition Assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure IC values via LC-MS/MS metabolite quantification .

- Docking Simulations : Model ligand-enzyme binding using AutoDock Vina; validate with site-directed mutagenesis (e.g., Phe304Ala in CYP2C9) .

- Metabolite ID : Incubate with NADPH-fortified microsomes; identify sulfoxide or glutathione adducts via high-resolution MS .

How can conflicting biological activity data across studies be systematically evaluated?

Q. Advanced

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).

- Dose-Response Reproducibility : Validate EC values across ≥3 independent replicates.

- Structural Confirmation : Ensure test compounds are re-characterized (e.g., via H NMR) to rule out degradation or isomerization .

What solvent systems optimize recrystallization of this compound for X-ray-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.